molecular formula C17H12N4O2S B3719063 N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Katalognummer B3719063
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: QSYKJFBQSJIOOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, commonly known as CT-322, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-angiogenic properties, which means that it can prevent the growth of new blood vessels. This property makes CT-322 a promising candidate for the treatment of various types of cancers and other diseases that are characterized by excessive angiogenesis.

Wirkmechanismus

The mechanism of action of CT-322 involves its ability to bind to and inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a protein that is involved in the process of angiogenesis, or the growth of new blood vessels. By inhibiting the activity of VEGFR-2, CT-322 can prevent the growth of new blood vessels, which is essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
CT-322 has several biochemical and physiological effects. It has been found to inhibit the activity of VEGFR-2, which can prevent the growth of new blood vessels. This property makes CT-322 a promising candidate for the treatment of various types of cancers. In addition to its anti-angiogenic properties, CT-322 has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CT-322 for lab experiments is its ability to inhibit the growth of new blood vessels. This property makes it a promising candidate for the treatment of various types of cancers. However, there are also some limitations associated with the use of CT-322 in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in vivo. In addition, the mechanism of action of CT-322 is not fully understood, which can make it difficult to optimize its therapeutic use.

Zukünftige Richtungen

There are several future directions for the study of CT-322. One of the main directions is the optimization of its therapeutic use for the treatment of various types of cancers. This can involve the development of new formulations and delivery methods that can enhance its efficacy and reduce its toxicity. Another future direction is the study of the mechanism of action of CT-322, which can provide insights into its therapeutic potential and identify new targets for drug development. Finally, the study of CT-322 can also involve the identification of new biomarkers that can be used to predict its efficacy and identify patients who are most likely to benefit from its use.

Wissenschaftliche Forschungsanwendungen

CT-322 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-angiogenic properties, which make it a promising candidate for the treatment of various types of cancers, including breast cancer, lung cancer, and glioblastoma. In addition to its anti-angiogenic properties, CT-322 has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Eigenschaften

IUPAC Name

N-(2-cyanophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c18-9-11-5-1-3-7-13(11)19-15(22)10-24-17-20-14-8-4-2-6-12(14)16(23)21-17/h1-8H,10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYKJFBQSJIOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.